

# An In-depth Technical Guide to Ischemin Sodium: Physicochemical Properties and Biological Activity

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## Compound of Interest

Compound Name: *Ischemin sodium*

Cat. No.: *B1150106*

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## Abstract

**Ischemin sodium** is a notable CBP bromodomain inhibitor with the chemical name sodium (E)-5-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside its significant biological activities. **Ischemin sodium** has demonstrated a protective role in cardiomyocytes against doxorubicin-induced apoptosis by inhibiting the interaction between p53 and CREB-binding protein (CBP). This document details available data on its properties, outlines general experimental protocols for its synthesis and analysis, and visualizes its key signaling pathways.

## Physicochemical Properties

While specific experimental data for some physical properties of **Ischemin sodium** are not widely published, its known chemical characteristics provide a solid foundation for research and development.

## Physical Properties

Property	Value	Source
Appearance	Solid (presumed)	Inferred from salt form
Melting Point	Data not available	N/A

## Chemical Properties

Property	Value	Source
Chemical Name	sodium (E)-5-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate	[CATO_1]
Molecular Formula	C <sub>15</sub> H <sub>16</sub> N <sub>3</sub> O <sub>4</sub> SNa	[CATO_2, CATO_29]
Molecular Weight	357.36 g/mol	[CATO_2, CATO_30]
Solubility	Soluble in water and DMSO	[CATO_2, CATO_29]
Purity	≥99% (as commercially available)	[CATO_2]
Storage	Store at +4°C	[CATO_2]

## Biological Activity and Mechanism of Action

**Ischemin sodium** functions as a cell-permeable inhibitor of the CREB-binding protein (CBP) bromodomain. [CATO\_2, CATO\_26] Its primary mechanism of action involves the inhibition of the interaction between the tumor suppressor protein p53 and CBP. [CATO\_2] This interaction is crucial for p53-mediated transcriptional activation. By disrupting this binding, **Ischemin sodium** can modulate cellular pathways involved in apoptosis.

A significant reported activity of **Ischemin sodium** is its ability to protect cardiomyocytes from apoptosis induced by the chemotherapeutic agent doxorubicin. [CATO\_2, CATO\_26] Doxorubicin is known to cause cardiotoxicity, partly through the induction of apoptosis in heart muscle cells. **Ischemin sodium**'s ability to interfere with the p53-CBP signaling axis provides a potential therapeutic avenue to mitigate this cardiotoxicity.

## Experimental Protocols

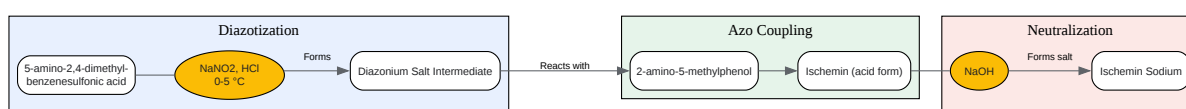
Detailed experimental protocols for the specific synthesis and analysis of **Ischemin sodium** are not readily available in the public domain. However, based on its chemical structure, general methodologies for the synthesis of similar azo compounds and analytical techniques for aromatic compounds can be adapted.

### Synthesis of Ischemin Sodium (General Approach)

The synthesis of **Ischemin sodium**, an azo compound, can be approached through a diazo coupling reaction. This typically involves two main steps:

- **Diazotization of an Aromatic Amine:** An aniline derivative, in this case, a derivative of 2,4-dimethylbenzenesulfonic acid, is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt. [CATO\_4, CATO\_7]
- **Azo Coupling:** The resulting diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound. For **Ischemin sodium**, this would be 2-amino-5-methylphenol. The coupling reaction typically occurs at a controlled pH.

A generalized workflow for this synthesis is presented below:



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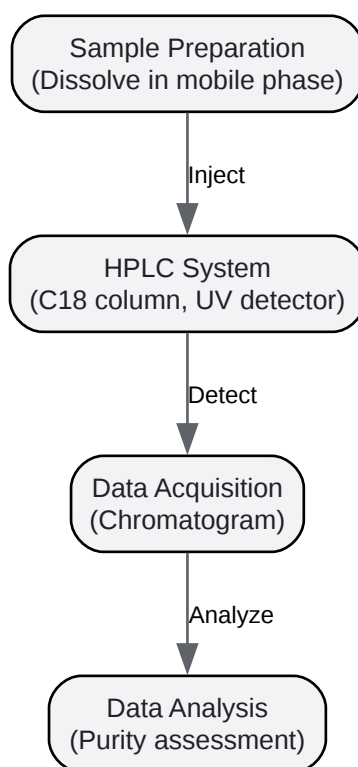
Generalized synthesis workflow for **Ischemin sodium**.

### HPLC Analysis (General Method)

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of **Ischemin sodium**. A general reverse-phase HPLC method can be employed for the analysis of this aromatic compound.

- Column: A C18 column is commonly used for the separation of aromatic compounds. [CATO\_22]
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid for better peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically used. [CATO\_22]
- Detection: A UV detector is suitable for detecting **Ischemin sodium** due to the presence of chromophores in its structure. The detection wavelength should be set at the absorbance maximum of the compound. [CATO\_23, CATO\_25]

A typical experimental workflow for HPLC analysis would involve:



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General workflow for HPLC analysis.

## <sup>1</sup>H-NMR Spectroscopy (General Protocol)

Proton Nuclear Magnetic Resonance (<sup>1</sup>H-NMR) spectroscopy is essential for the structural confirmation of **Ischemin sodium**.

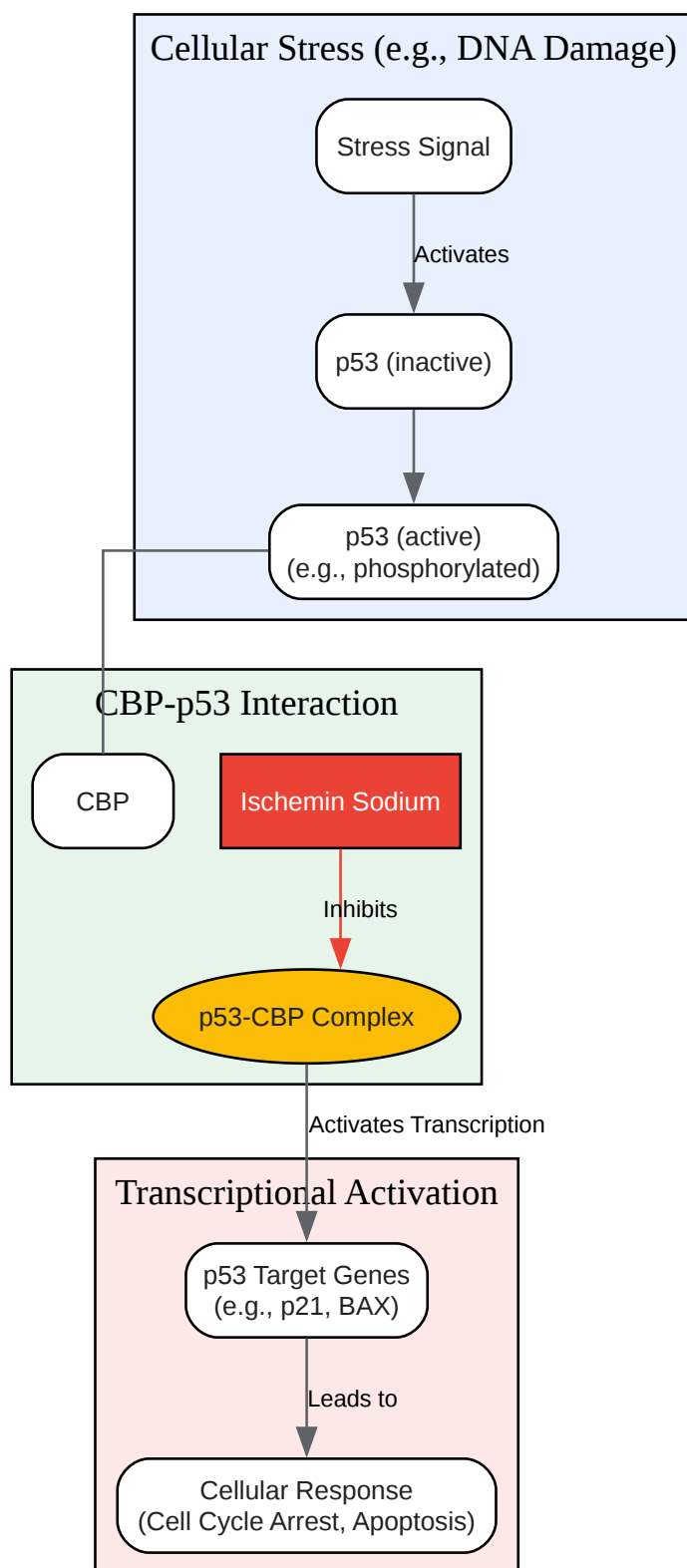
- **Sample Preparation:** A small amount of the sample is dissolved in a deuterated solvent, such as deuterium oxide ( $D_2O$ ) or dimethyl sulfoxide- $d_6$  ( $DMSO-d_6$ ), given its solubility in water and DMSO. [CATO\_1]
- **Data Acquisition:** The  $^1H$ -NMR spectrum is acquired on a spectrometer.
- **Interpretation:** The chemical shifts, integration, and splitting patterns of the proton signals are analyzed to confirm the molecular structure. Aromatic protons typically appear in the range of 6.5-8.0 ppm. Protons of methyl groups on an aromatic ring (benzylic protons) usually resonate between 2.0-3.0 ppm. Protons of amino and hydroxyl groups can have variable chemical shifts. [CATO\_11, CATO\_18, CATO\_21]

## Signaling Pathway Visualizations

**Ischemin sodium**'s biological activity is centered on its interaction with key cellular signaling pathways. The following diagrams illustrate these pathways.

### CBP-p53 Interaction Pathway

**Ischemin sodium** inhibits the interaction between CBP and p53. In unstressed cells, this interaction can be part of a complex that leads to p53 degradation. However, in response to cellular stress like DNA damage, the interaction between CBP and an activated (e.g., phosphorylated) p53 is crucial for the transcriptional activation of p53 target genes, leading to outcomes like cell cycle arrest or apoptosis. [CATO\_17]

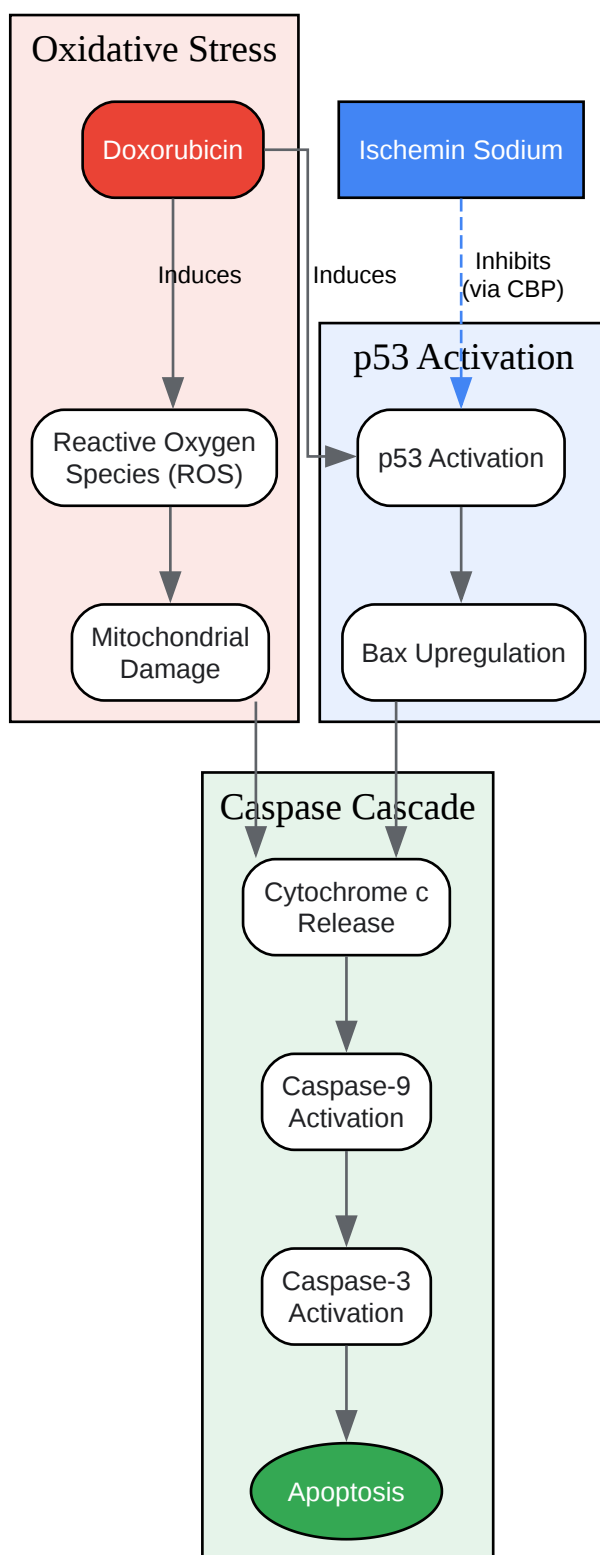


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Inhibition of the CBP-p53 signaling pathway by **Ischemin sodium**.

## Doxorubicin-Induced Apoptosis Pathway

Doxorubicin can induce apoptosis in cardiomyocytes through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the activation of p53-dependent pathways, which in turn activate pro-apoptotic proteins like Bax and lead to the activation of caspases. [CATO\_1, CATO\_2, CATO\_3]



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Protective role of **Ischemin sodium** in doxorubicin-induced apoptosis.



## Conclusion

**Ischemin sodium** is a promising small molecule with defined chemical properties and significant biological activity as a CBP bromodomain inhibitor. Its ability to modulate the p53 signaling pathway and protect against doxorubicin-induced cardiotoxicity highlights its therapeutic potential. While specific experimental data for some physical properties and detailed procedural protocols are yet to be widely published, the information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development. Further investigation into its physicochemical characteristics and the development of standardized analytical methods will be crucial for its advancement as a potential therapeutic agent.

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